molecular formula C17H14O3 B11854003 Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- CAS No. 73791-13-6

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-

Cat. No.: B11854003
CAS No.: 73791-13-6
M. Wt: 266.29 g/mol
InChI Key: ZEJAYTJKRLUXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- includes a coumarin core with a 3,4-dimethylphenyl group at the 3-position and a hydroxyl group at the 4-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- typically involves the arylation of coumarin derivatives. One common method is the oxidative C-3 arylation of coumarins with arylhydrazines using potassium permanganate as an oxidant

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility. The specific conditions and reagents used in industrial production can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or quinones.

    Reduction: The coumarin core can be reduced to form dihydrocoumarins.

    Substitution: The aryl group at the 3-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of coumarin-4-one derivatives, while reduction can yield dihydrocoumarins.

Scientific Research Applications

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the breakdown of dietary fats . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can be compared with other coumarin derivatives, such as:

The unique structural features of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-, such as the 3,4-dimethylphenyl group and the hydroxyl group at the 4-position, contribute to its distinct chemical and biological properties, setting it apart from other coumarin derivatives.

Properties

CAS No.

73791-13-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-10-7-8-12(9-11(10)2)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3

InChI Key

ZEJAYTJKRLUXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.